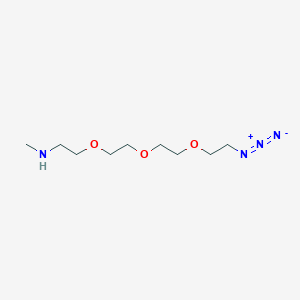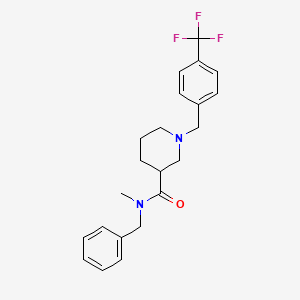
Methylamino-PEG3-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylamino-PEG3-azide is a PEG derivative containing an azide group with a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc.
Aplicaciones Científicas De Investigación
Click Chemistry
“Methylamino-PEG3-azide” is a PEG linker containing an azide group with a methylamine group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This application is particularly useful in the field of bioconjugation where it allows for the attachment of various functional groups to biomolecules.
Solubility Enhancement
The hydrophilic PEG spacer in “Methylamino-PEG3-azide” increases solubility in aqueous media . This property is beneficial in drug delivery systems where it can improve the bioavailability of hydrophobic drugs.
Bioconjugation
The methylamine group in “Methylamino-PEG3-azide” is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc . This makes it a versatile tool in bioconjugation, allowing for the attachment of various biomolecules to surfaces or to each other.
Mecanismo De Acción
Target of Action
Methylamino-PEG3-azide is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Methylamino-PEG3-azide contains an azide group and a methylamine group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), etc .
Biochemical Pathways
The primary biochemical pathway involved in the action of Methylamino-PEG3-azide is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking a target protein to an E3 ubiquitin ligase, PROTACs can selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of Methylamino-PEG3-azide are largely determined by its role as a linker in PROTACs. The hydrophilic PEG spacer in Methylamino-PEG3-azide increases solubility in aqueous media , which can enhance the bioavailability of the PROTAC.
Result of Action
The result of Methylamino-PEG3-azide’s action is the degradation of the target protein . By linking the target protein to an E3 ubiquitin ligase, the target protein is marked for degradation by the proteasome. This can lead to a decrease in the function of the target protein, which can have various effects depending on the role of the target protein in the cell.
Action Environment
The action of Methylamino-PEG3-azide, as part of a PROTAC, can be influenced by various environmental factors. For instance, the efficiency of protein degradation can be affected by the presence and activity of the E3 ubiquitin ligase and the proteasome. Additionally, factors that affect the stability of the triazole linkage formed in the Click Chemistry reaction could also influence the action of Methylamino-PEG3-azide .
Propiedades
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O3/c1-11-2-4-14-6-8-16-9-7-15-5-3-12-13-10/h11H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBLXGCJBLFAOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylamino-PEG3-azide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)








